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Dirucotide in SPMS: A Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with detailed information regarding the clinical trials of Dirucotide (MBP8298) in

Secondary Progressive Multiple Sclerosis (SPMS). The following question-and-answer format

addresses common queries arising from the discontinuation of the Dirucotide clinical trial

program for SPMS.

Frequently Asked Questions (FAQs)
Q1: What was the proposed mechanism of action for Dirucotide?

Dirucotide is a synthetic peptide composed of 17 amino acids that correspond to a fragment of

the human myelin basic protein (MBP). The therapeutic strategy was based on the principle of

antigen-specific immunotherapy.[1] In patients with Multiple Sclerosis, it is believed that the

immune system mistakenly attacks myelin, the protective sheath covering nerve fibers.

Dirucotide was designed to re-educate the immune system to tolerate this specific fragment of

MBP, thereby reducing the autoimmune attack on myelin. This was expected to be particularly

effective in patients with specific Human Leukocyte Antigen (HLA) genotypes, namely HLA-

DR2 and/or HLA-DR4, as these molecules are responsible for presenting the MBP fragment to

T-cells, initiating the inflammatory cascade.[2][3] The proposed mechanism involved the

induction of immunological tolerance, potentially through the generation of regulatory T-cells or

by causing anergy or deletion of myelin-reactive T-cells.
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Q2: Why was there initial optimism for Dirucotide's efficacy in SPMS?

Initial optimism stemmed from promising results in a Phase II clinical trial. This smaller-scale

study suggested that Dirucotide could significantly delay the time to disease progression in a

specific subgroup of SPMS patients who were positive for the HLA-DR2 or HLA-DR4 immune

response genes.[3] The long-term follow-up of this Phase II study indicated a potential five-year

delay in the median time to disease progression for this patient population.[1] These

encouraging findings led to the initiation of the larger Phase III clinical trial program,

MAESTRO.

Q3: What were the pivotal clinical trials for Dirucotide in SPMS and what was their outcome?

The pivotal clinical trials for Dirucotide in SPMS were collectively known as the MAESTRO

program, which included MAESTRO-01, MAESTRO-02 (an open-label follow-on study), and

MAESTRO-03. The MAESTRO-01 trial was a large, multi-center, double-blind, placebo-

controlled Phase III study.

In July 2009, it was announced that the MAESTRO-01 trial did not meet its primary endpoint,

which was a statistically significant delay in the time to disease progression as measured by

the Expanded Disability Status Scale (EDSS). Furthermore, no significant differences were

observed between the Dirucotide and placebo groups for any of the secondary endpoints.

Following these results, the entire Dirucotide clinical trial program for SPMS was discontinued.

Q4: Why is it believed that Dirucotide was ineffective in the broader SPMS population in the

Phase III trials?

While a definitive, single reason for the failure of Dirucotide in the larger SPMS population has

not been officially published, several hypotheses can be drawn from the general understanding

of SPMS pathology and the challenges of antigen-specific therapies:

Disease Stage and Compartmentalized Inflammation: SPMS is a more advanced and

complex stage of MS compared to the earlier, relapsing-remitting phase. In SPMS,

inflammation is thought to become "trapped" or compartmentalized within the central nervous

system (CNS), behind the blood-brain barrier. Peripherally administered therapies like

Dirucotide may not effectively reach these sites of compartmentalized inflammation to exert

their immunomodulatory effects.
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Epitope Spreading: In chronic autoimmune diseases like MS, the immune response can

diversify over time to target multiple different self-antigens, a phenomenon known as epitope

spreading. While Dirucotide targeted a specific fragment of MBP, the immune attack in the

broader SPMS population may have involved numerous other myelin and non-myelin

antigens, rendering a single-antigen therapy insufficient.

Differences between Phase II and Phase III Populations: Although both trials focused on

HLA-DR2/DR4 positive patients, there may have been subtle but significant differences in

the baseline characteristics of the patient populations between the smaller, successful Phase

II trial and the larger, unsuccessful Phase III trial. Factors such as disease duration, baseline

disability, and the degree of ongoing inflammatory activity could have influenced the

outcome.

Complexity of the Immune Response in SPMS: The nature of the immune response in SPMS

is likely different from that in earlier stages of MS, with a potential shift from predominantly

adaptive immunity (T-cells and B-cells) to a greater role for innate immune cells like microglia

within the CNS. An antigen-specific therapy targeting T-cells might be less effective in a

disease phase where other immune mechanisms are driving progression.

Data Presentation
Detailed quantitative results from the MAESTRO-01 trial were presented at the 25th Congress

of the European Committee for Treatment and Research in Multiple Sclerosis (ECTRIMS) in

2009 by Dr. Mark Freedman. However, comprehensive tables of this data have not been made

widely available in peer-reviewed publications. The following tables summarize the trial's

design and the known patient characteristics.

Table 1: MAESTRO-01 Trial Design
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Parameter Description

Study Phase Phase III

Study Design
Multi-center, Randomized, Double-Blind,

Placebo-Controlled

Patient Population
Patients with Secondary Progressive Multiple

Sclerosis (SPMS)

Inclusion Criteria HLA-DR2 and/or HLA-DR4 positive

Number of Patients 612

Treatment Arms Dirucotide (500 mg intravenously) or Placebo

Dosing Frequency Every six months for two years

Primary Endpoint

Time to confirmed disease progression,

measured by the Expanded Disability Status

Scale (EDSS)

Secondary Endpoints
Included degree of change in EDSS and MRI-

based measures

Table 2: MAESTRO-01 Patient Demographics and Baseline Characteristics (Available

Information)

Characteristic Value/Description

Total Screened Patients (for HLA type) 788

Percentage of Screened Patients HLA-DR2

and/or DR4 Positive
70.38%

HLA-DR2 Positive 52.26%

HLA-DR4 Positive 21.69%

Both HLA-DR2 and DR4 Positive 7.56%

Gender Distribution (HLA-DR2/DR4 Positive)
Higher proportion of females (71.72%) than

males (67.92%)
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Note: Detailed baseline characteristics such as mean age, disease duration, and baseline

EDSS scores for the randomized patient population in the MAESTRO-01 trial are not available

in the public domain.

Experimental Protocols
Protocol for the Primary Endpoint: Expanded Disability Status Scale (EDSS)

The EDSS is a standardized method for quantifying disability in individuals with MS. It is based

on a neurological examination of eight functional systems.

Neurological Examination: A trained neurologist conducts a thorough neurological

examination, assessing the following eight Functional Systems (FS):

Pyramidal (motor function)

Cerebellar (coordination and balance)

Brainstem (speech, swallowing, and eye movements)

Sensory (touch, pain, and vibration sense)

Bowel and bladder function

Visual function

Cerebral (mental) functions

Other

Functional System Scoring (FSS): Each of the eight functional systems is scored on an

ordinal scale, typically from 0 (no disability) to 5 or 6 (severe disability).

Gait Assessment: A key component of the EDSS is the assessment of walking ability. The

neurologist observes the patient's gait and determines their ability to walk specific distances,

with or without assistance (e.g., cane, walker).
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EDSS Score Calculation: The final EDSS score is determined on a scale from 0.0 to 10.0 in

0.5-point increments, based on a combination of the FSS scores and the patient's walking

ability.

Scores from 0.0 to 4.5 are primarily determined by the FSS scores in patients who are

fully ambulatory.

Scores from 5.0 to 9.5 are heavily influenced by impairments in walking.

A score of 10.0 corresponds to death due to MS.

Confirmed Disability Progression: In the context of the MAESTRO-01 trial, the primary

endpoint was the "time to confirmed disability progression." This is typically defined as an

increase in the EDSS score from the baseline score that is sustained for a pre-specified

period (e.g., 3 or 6 months) to ensure the observed change reflects a true progression of

disability rather than a temporary fluctuation.

Visualizations
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Caption: Proposed mechanism of action for Dirucotide.
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Caption: Logical relationship of Dirucotide's trial outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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